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molecular formula C8H7ClO4S B1366028 Methyl 4-(Chlorosulfonyl)benzoate CAS No. 69812-51-7

Methyl 4-(Chlorosulfonyl)benzoate

Cat. No. B1366028
M. Wt: 234.66 g/mol
InChI Key: MOFQDKOKODUZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939671B2

Procedure details

4-Chlorosulfonyl benzoic acid (5 g, 23 mmol) and thionyl chloride (20 mL) in dichloroethane (10 mL) was heated to 80° C. for 2 hr. The reaction mixture was concentrated via rotary evaporation to give a brownish solid. The solid was chilled on ice for 5 minutes and ice-cold methanol (40 mL) was added with stirring at 0° C. for 5 minutes. The reaction mixture was allowed to warm to ambient temperature and stirred an additional 10 min. The addition of ice-cold water (40 mL), produced a white solid that was collected by filtration and dried under vacuum to afford pure methyl 4-(chlorosulfonyl)benzoate (4.5 g, 84%). 1H NMR (400 MHz, DMSO-d6): δ, ppm: 3.84 (s, 3H), 7.70 (d, 2H, J=8.4 Hz), 7.93 (d, 2H, J=8.4 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].S(Cl)(Cl)=O.Cl[CH:19](Cl)C>>[Cl:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([C:9]([O:11][CH3:19])=[O:10])=[CH:12][CH:13]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
ice
Quantity
40 mL
Type
reactant
Smiles
Step Three
Name
ice
Quantity
40 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated via rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a brownish solid
TEMPERATURE
Type
TEMPERATURE
Details
The solid was chilled on ice for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred an additional 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
produced a white solid
FILTRATION
Type
FILTRATION
Details
that was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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